Cardiac Effect Comparison of Digitoxigenin vs. Digoxin and Oleandrin in a Human iPSC-Derived Cardiomyocyte Model
In a direct head-to-head comparison using a human induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) model, digitoxigenin's effect on field potential duration (FPDc) was quantified and ranked against other oleander-derived cardenolides and the clinical standard, digoxin [1]. At a concentration of 600 nM, digitoxigenin induced a field potential duration shortening of -36.9 ± 1.2%. This effect was more potent than that observed for digoxin, placing it in the middle of the tested compound range. A complete beat arrest was observed at a concentration of 1000 nM for digitoxigenin, establishing a clear rank order of cardiotoxicity [2].
| Evidence Dimension | Corrected Field Potential Duration (FPDc) shortening in hiPSC-CMs and concentration required for beat arrest |
|---|---|
| Target Compound Data | FPDc shortening at 600 nM: -36.9 ± 1.2%; Beat arrest at 1000 nM |
| Comparator Or Baseline | Oleandrin (FPDc shortening: greater effect, beat arrest at 600 nM); Digoxin (FPDc shortening: lesser effect, beat arrest threshold not reached in this assay range); Neriifolin (FPDc shortening: greatest effect, beat arrest at 300 nM); Thevetin A (FPDc shortening: least effect, no beat arrest up to 1000 nM) |
| Quantified Difference | Digitoxigenin's cardiotoxic potency is intermediate between digoxin and oleandrin. The overall rank order of potency was established as: neriifolin > oleandrin > digitoxigenin = peruvoside > digoxin > thevetin A. |
| Conditions | hiPSC-CMs in a microelectrode array (MEA) system; concentrations ranging from 100-1000 nM. |
Why This Matters
This quantitative data demonstrates that digitoxigenin cannot be treated as a simple surrogate for digoxin in cardiac safety pharmacology studies; its higher potency and distinct pro-arrhythmic profile must be specifically accounted for.
- [1] Amend, N., Worek, F., Thiermann, H., Wille, T. Investigation of cardiac glycosides from oleander in a human induced pluripotent stem cells derived cardiomyocyte model. Toxicology Letters. 350, 261-266 (2021). View Source
- [2] BVS. Investigation of cardiac glycosides from oleander in a human induced pluripotent stem cells derived cardiomyocyte model. VHL TCIM Americas. View Source
